molecular formula C20H23N3O5 B2386079 (E)-ethyl 5-(2-(3,4-dimethoxybenzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate CAS No. 121061-49-2

(E)-ethyl 5-(2-(3,4-dimethoxybenzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate

Cat. No. B2386079
CAS RN: 121061-49-2
M. Wt: 385.42
InChI Key: VRRZIKILRABGAD-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 5-(2-(3,4-dimethoxybenzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
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Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis. Inhibiting tyrosinase has applications in skin-whitening agents, cosmetics, and medicinal industries. Research has shown that derivatives based on the benzylidenehydrazine structure exhibit significant anti-tyrosinase activity . Specifically, (E)-ethyl 5-(2-(3,4-dimethoxybenzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate demonstrated potent tyrosinase inhibition, making it a promising candidate for skin-related applications.

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in preventing cell damage caused by oxidative stress. Although (E)-ethyl 5-(2-(3,4-dimethoxybenzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate exhibits moderate antioxidant activity, further investigations could explore its potential as a therapeutic agent against oxidative stress-related diseases .

VEGFR-2 Inhibition

VEGFR-2 (vascular endothelial growth factor receptor 2) is a target in cancer therapy. Interestingly, (E)-ethyl 5-(2-(3,4-dimethoxybenzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate demonstrated strong anti-proliferative activities and acted as a potent VEGFR-2 inhibitor. Its IC50 value was comparable to that of sorafenib, a clinically used drug for cancer treatment .

Solubilizing Protective Group

The 3,4-dimethoxybenzyl group has been used as a protective group for thiol moieties, enhancing solubility and stability. Although this application is not directly related to the compound’s biological effects, it highlights its versatility in chemical synthesis .

Antibacterial Properties

While not extensively studied for antibacterial activity, the compound’s unique structure may warrant investigation. Researchers could explore its potential as an antimicrobial agent against specific bacterial strains .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is often determined through biochemical and pharmacological studies. Unfortunately, no such information is available for this compound .

Future Directions

Future research could focus on elucidating the synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile of “(E)-ethyl 5-(2-(3,4-dimethoxybenzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate”. This would provide valuable information for potential applications of this compound .

properties

IUPAC Name

ethyl 5-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-6-28-20(25)16-10-15(12(2)22-13(16)3)19(24)23-21-11-14-7-8-17(26-4)18(9-14)27-5/h7-11H,6H2,1-5H3,(H,23,24)/b21-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRZIKILRABGAD-SRZZPIQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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